2-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrimidoindole ring, a sulfanyl group, and two phenyl rings, one of which is fluorinated and the other is chlorinated .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-step processes involving reactions such as esterification, hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidoindole core, with a sulfanyl group linking one phenyl ring and the pyrimidoindole core, and a direct bond between the other phenyl ring and the pyrimidoindole core .Scientific Research Applications
Antiviral Activity
The compound has demonstrated antiviral activity, particularly against tobacco mosaic virus (TMV). Specifically, compounds 7b and 7i exhibited certain anti-TMV activity in bioassay tests . This finding suggests potential applications in plant protection and agriculture.
Potential Medicinal Applications
While further research is needed, the compound’s structural features make it interesting for exploring potential medicinal applications. Indole derivatives, like this compound, have diverse biological activities. For instance, indole-3-acetic acid, a related plant hormone, is produced from tryptophan degradation in higher plants . Investigating the compound’s interactions with biological targets could reveal novel therapeutic possibilities.
Herbicidal Properties
Sulfonamide derivatives, including this compound, have been reported to possess herbicidal properties . Understanding its mode of action and specificity could lead to the development of effective herbicides.
Other Biological Activities
Given the presence of the 1,3,4-thiadiazole moiety, which has been associated with various bioactivities, further exploration is warranted. Previous 1,3,4-thiadiazoles have displayed anticonvulsant, antifungal, and antibacterial properties . Investigating the compound’s effects on other biological targets may uncover additional applications.
Future Directions
Given the wide range of biological activities exhibited by indole derivatives , there is significant potential for further exploration and development of compounds like “2-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one”. Future research could focus on synthesizing this compound and testing its biological activity.
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN3OS/c24-15-7-5-14(6-8-15)13-30-23-27-20-18-3-1-2-4-19(18)26-21(20)22(29)28(23)17-11-9-16(25)10-12-17/h1-12,26H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYJWUXXKFUXQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one |
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